Butyl 1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties . This compound is a derivative of indole, characterized by the presence of a butyl ester group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1H-indole-3-carboxylate can be achieved through various methods. One common approach involves the esterification of indole-3-carboxylic acid with butanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Butyl 1H-indole-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Butyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors involved in cell signaling . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: A precursor for the synthesis of Butyl 1H-indole-3-carboxylate.
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-aldehyde: Another indole derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the butyl ester group, which imparts specific chemical and biological properties. This modification can enhance its solubility, stability, and bioavailability compared to other indole derivatives .
Properties
CAS No. |
61698-93-9 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
butyl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-2-3-8-16-13(15)11-9-14-12-7-5-4-6-10(11)12/h4-7,9,14H,2-3,8H2,1H3 |
InChI Key |
BJYZMZXTDGHRJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.